(1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine (1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20127710
InChI: InChI=1S/C9H9ClFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m1/s1
SMILES:
Molecular Formula: C9H9ClFN
Molecular Weight: 185.62 g/mol

(1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine

CAS No.:

Cat. No.: VC20127710

Molecular Formula: C9H9ClFN

Molecular Weight: 185.62 g/mol

* For research use only. Not for human or veterinary use.

(1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine -

Specification

Molecular Formula C9H9ClFN
Molecular Weight 185.62 g/mol
IUPAC Name (1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C9H9ClFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m1/s1
Standard InChI Key XOQKIBTXOKUXEP-SECBINFHSA-N
Isomeric SMILES C1CC2=CC(=C(C=C2[C@@H]1N)F)Cl
Canonical SMILES C1CC2=CC(=C(C=C2C1N)F)Cl

Introduction

(1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is a complex organic compound belonging to the indene derivative class. It features a unique structure with chlorine and fluorine substituents, which significantly influence its chemical properties and biological activity. This compound is of particular interest in medicinal chemistry due to its potential applications in developing pharmaceuticals.

Synthesis and Chemical Transformations

The synthesis of (1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine involves multi-step processes that may include halogenation reactions, reduction steps, and cyclization reactions. The compound can participate in various chemical transformations due to its functional groups, making it versatile for further chemical modifications.

Biological Activity and Potential Applications

Research indicates that (1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine exhibits significant biological activity, suggesting potential applications in medicinal chemistry. Its structural features allow it to interact with biological targets such as enzymes and receptors, which could lead to its use as a therapeutic agent.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
5-Fluoro-2,3-dihydro-1H-inden-1-amineC9H10FNLacks chlorine substitution
5-ChloroindoleC8H6ClNIndole structure; different nitrogen placement
6-ChloroindoleC8H6ClNSimilar but differs in chlorine position
5-FluorotryptamineC11H12FN2Tryptamine derivative; more complex nitrogen ring

Safety and Handling

Handling (1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine requires appropriate safety measures due to potential hazards associated with its chemical properties. Safety data indicates that it may pose risks similar to other halogenated compounds, necessitating careful handling and storage.

Research Findings and Future Directions

Further investigation into the pharmacodynamics and pharmacokinetics of (1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is necessary to fully understand its biological profile and potential therapeutic applications. Studies on compounds with similar structures suggest activity against certain cancer cell lines or as inhibitors for specific enzymes involved in metabolic pathways.

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